4-Chloro-5-ethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

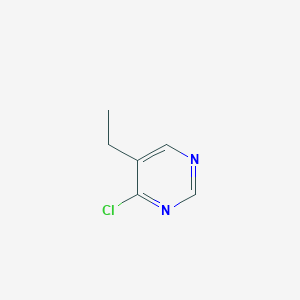

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMJUBGNHBJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601562 | |

| Record name | 4-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54128-01-7 | |

| Record name | 4-Chloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-ethylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Preamble: The Strategic Value of Substituted Pyrimidines

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of molecular design. As a privileged structure found in the nucleobases of DNA and RNA, its derivatives are fundamental to a vast array of biological processes. Consequently, synthetic pyrimidines are actively pursued for their therapeutic potential, serving as the core of numerous antiviral, anticancer, and anti-infective agents.[1][2] 4-Chloro-5-ethylpyrimidine (CAS No. 54128-01-7) emerges as a significant heterocyclic building block within this chemical space. Its specific substitution pattern—an ethyl group at the 5-position and a reactive chloro group at the 4-position—offers a unique combination of lipophilicity and synthetic versatility, making it a valuable intermediate for constructing novel molecular entities with potential pharmacological activity. This guide provides an in-depth analysis of its physical and chemical properties, reactivity, synthesis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic heterocycle. The strategic placement of the chlorine atom renders the C4 position highly susceptible to nucleophilic attack, a feature that is central to its utility in synthetic chemistry.

| Identifier | Value | Source(s) |

| CAS Number | 54128-01-7 | [3][4] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [5] |

| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [6] |

| Density | 1.181 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

| SMILES | CCC1=CN=CN=C1Cl | [4][5] |

| InChI Key | ZZMJUBGNHBJUAM-UHFFFAOYSA-N | [5] |

Note: Experimental data for properties such as melting point and boiling point are not widely published. The values provided are based on computational predictions.

Predicted Spectroscopic Signature

-

¹H NMR: The spectrum is expected to be relatively simple and highly informative.

-

Two distinct singlets (or narrow doublets due to long-range coupling) in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the protons at the C2 and C6 positions.

-

A quartet around δ 2.7-3.0 ppm for the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.

-

A triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

-

-

¹³C NMR: The carbon spectrum would complement the proton data for unambiguous identification.

-

Signals for the electron-deficient pyrimidine carbons would appear downfield. The C4 carbon, bonded to chlorine, is expected around δ 160-165 ppm. The C2 and C6 carbons are anticipated in the δ 150-158 ppm range.[7][8]

-

The C5 carbon, substituted with the ethyl group, would be found further upfield.

-

Signals for the ethyl group carbons (-CH₂) and (-CH₃) would appear in the aliphatic region of the spectrum.

-

Reactivity Profile and Synthetic Utility

The primary utility of this compound stems from the reactivity of its C4-Cl bond. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). The chlorine atom at the C4 position acts as an excellent leaving group in a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

The SₙAr Mechanism: A Gateway to Diversity

Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloro counterparts.[9] This is because the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at C4 can be effectively delocalized onto both ring nitrogen atoms, leading to a more stabilized intermediate and a faster reaction rate.[9][10] This predictable and robust reactivity allows for the facile introduction of a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—to generate diverse libraries of 5-ethylpyrimidine derivatives.[11][12]

Caption: General SₙAr mechanism for this compound.

Synthesis and Experimental Protocols

While a specific published synthesis for this compound is not readily found, its preparation can be confidently extrapolated from established methods for analogous chloropyrimidines. The most common and industrially scalable route involves the chlorination of the corresponding pyrimidinone precursor.[13][14]

Representative Synthetic Protocol: From Pyrimidinone to Chloropyrimidine

This protocol describes a representative procedure for synthesizing this compound from 5-ethylpyrimidin-4(3H)-one.

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-ethylpyrimidin-4(3H)-one (1.0 eq).

-

Add a suitable solvent such as dichloromethane or toluene, followed by a base like N,N-dimethylformamide (DMF) or triethylamine (1.1 eq).[13]

-

Stir the mixture under a nitrogen atmosphere to form a homogeneous solution or suspension.

Step 2: Chlorination

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq) dropwise to the stirred mixture via the dropping funnel. This reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for creating novel compounds for biological screening.[15][16] The pyrimidine core is a key pharmacophore, and the ability to easily modify the 4-position allows for systematic Structure-Activity Relationship (SAR) studies.

By reacting this intermediate with a library of amines, alcohols, or other nucleophiles, medicinal chemists can rapidly generate a large number of derivatives. These derivatives can then be screened against biological targets such as kinases, proteases, or receptors to identify lead compounds for new therapies.[15] The ethyl group at the 5-position can provide beneficial hydrophobic interactions within a target's binding pocket, potentially enhancing potency or selectivity.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the documented hazards of structurally similar compounds like 4-Chloro-5-methylpyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine, a conservative approach to handling is warranted.[17][18]

| Hazard Class | GHS Hazard Statement (Inferred) | Based on Analog(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18] |

| Skin Corrosion/Irritation | H315: Causes skin irritation (Potentially H314: Causes severe skin burns) | 4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18] |

| Eye Damage/Irritation | H319: Causes serious eye irritation (Potentially H314: Causes severe eye damage) | 4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18] |

| Target Organ Toxicity | H335: May cause respiratory irritation | 4-Chloro-5-methylpyrimidine[17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[18]

-

Respiratory Protection: If handling outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] Keep in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 54128-01-7 [m.chemicalbook.com]

- 4. doronscientific.com [doronscientific.com]

- 5. 54128-01-7|this compound| Ambeed [ambeed.com]

- 6. This compound CAS#: 54128-01-7 [m.chemicalbook.com]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 4-Chloro-5-ethylpyrimidine

Abstract

4-Chloro-5-ethylpyrimidine stands as a crucial heterocyclic scaffold, offering significant potential as a versatile building block for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and ethyl groups on the pyrimidine ring provides distinct points for chemical modification, making it an attractive intermediate for creating diverse molecular libraries. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, beginning with fundamental precursors. Furthermore, it establishes a rigorous framework for its comprehensive structural analysis using state-of-the-art spectroscopic and crystallographic techniques. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods with a full understanding of the critical parameters for success.

Strategic Approach to Synthesis

The synthesis of substituted pyrimidines is a well-established field, yet the efficient construction of specifically functionalized derivatives like this compound requires a carefully considered strategy. Our approach is predicated on a two-step sequence that maximizes yield and purity by leveraging a robust and widely applicable chlorination reaction.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection of the target molecule, This compound (1) , points to 5-ethylpyrimidin-4(3H)-one (2) as the immediate precursor. The conversion of a pyrimidinone to a chloropyrimidine is a standard transformation, reliably achieved through the use of a potent chlorinating agent such as phosphoryl chloride (POCl₃).[1] This reagent is selected for its efficacy in converting the keto-enol tautomer of the pyrimidinone into a reactive intermediate that is readily displaced by a chloride ion.

The precursor, 5-ethylpyrimidin-4(3H)-one (2) , can be constructed from simpler, acyclic components. The most common and effective method for forming the pyrimidine ring is the Principal Synthesis, which involves the condensation of a three-carbon β-dicarbonyl equivalent with a source of the N-C-N fragment, such as urea or formamide.[2] For our purposes, the reaction between 2-ethylmalondialdehyde (3) or a synthetic equivalent and formamide (4) provides a direct and efficient route to the required pyrimidinone core.

Synthesis Workflow Diagram

The forward synthesis pathway is outlined below, illustrating the progression from basic starting materials to the final, purified product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the isolation of high-purity material suitable for subsequent applications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-ethylmalondialdehyde | ≥95% | Commercially Available | Handle under inert atmosphere if possible. |

| Formamide | Anhydrous, ≥99.5% | Standard Supplier | Use freshly opened bottle to avoid hydrolysis. |

| Phosphoryl Chloride (POCl₃) | Reagent Grade, ≥99% | Standard Supplier | Corrosive & Lachrymator. Handle in a fume hood.[3] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | For extraction and chromatography. |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | For chromatography. |

| Hexanes | HPLC Grade | Standard Supplier | For chromatography. |

| Saturated NaHCO₃ solution | N/A | Prepared in-house | For work-up. |

| Anhydrous MgSO₄ | Reagent Grade | Standard Supplier | For drying organic layers. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Part A: Synthesis of 5-ethylpyrimidin-4(3H)-one (Precursor)

This procedure builds the core pyrimidine ring system.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylmalondialdehyde (0.10 mol, 10.0 g) and formamide (0.50 mol, 22.5 g, 20 mL).

-

Causality: Formamide serves as both the N-C-N source and the reaction solvent. An excess is used to drive the reaction to completion.

-

-

Condensation: Heat the reaction mixture to 180-190 °C and maintain under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).

-

Work-up: Cool the mixture to room temperature. A solid precipitate may form. Slowly add 100 mL of cold water and stir for 30 minutes to precipitate the product fully.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 25 mL) and then with a small amount of cold diethyl ether (20 mL) to aid in drying.

-

Purification: The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from ethanol/water to yield 5-ethylpyrimidin-4(3H)-one as a white to off-white solid. Dry the product under vacuum.

Part B: Synthesis of this compound

This protocol details the critical chlorination step. Extreme caution is required when handling phosphoryl chloride. [4][5]

-

Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stirrer.

-

Reagent Addition: Add 5-ethylpyrimidin-4(3H)-one (0.05 mol, 6.2 g) to the flask. Carefully add phosphoryl chloride (0.15 mol, 23.0 g, 14 mL) portion-wise via a dropping funnel.[6]

-

Causality: A significant excess of POCl₃ is used to act as both the chlorinating agent and the solvent, ensuring the reaction proceeds to completion.[7]

-

-

Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving step. Perform this in the back of the fume hood.

-

Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Comprehensive Structural Analysis

Unambiguous confirmation of the molecular structure and purity is paramount. A multi-technique approach provides orthogonal data, building a comprehensive and trustworthy characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[5]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.95 Singlet (s) 1H H2 (pyrimidine) Deshielded proton between two nitrogen atoms. ~8.60 Singlet (s) 1H H6 (pyrimidine) Deshielded aromatic proton adjacent to nitrogen. ~2.75 Quartet (q) 2H -CH₂-CH₃ Methylene protons adjacent to the pyrimidine ring and coupled to the methyl group. | ~1.30 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

-

¹³C NMR (101 MHz, CDCl₃): The spectrum should reveal six unique carbon signals.[8]

Predicted Shift (δ, ppm) Assignment Rationale ~161.0 C4-Cl Carbon bearing the electron-withdrawing chlorine atom. ~158.5 C2 Carbon situated between two nitrogen atoms. ~157.0 C6 Aromatic CH carbon adjacent to nitrogen. ~125.0 C5 Carbon bearing the ethyl substituent. ~23.0 -CH₂-CH₃ Aliphatic methylene carbon. | ~14.5 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Note: These are predicted values based on known substituent effects on the pyrimidine ring. Actual experimental values may vary slightly.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in dichloromethane.

-

Analysis: Inject 1 µL of the solution into a GC-MS system equipped with an electron ionization (EI) source.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 142/144 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom. |

| 113 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the molecular ion.[13] |

| 107 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chloro-aromatics. |

| 78 | [C₄H₂N₂]⁺ | Fragmentation of the pyrimidine ring. |

X-ray Crystallography

Single-crystal X-ray diffraction offers the definitive, unambiguous three-dimensional structure of a molecule, serving as the gold standard for structural proof.[14]

Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are a prerequisite.[15] This is often the rate-limiting step. A suitable method is slow evaporation of a saturated solution of the compound in a solvent system like hexane/ethyl acetate at room temperature.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, free of defects) is selected under a microscope and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[17][18]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem, generate an electron density map, and refine the atomic positions to yield the final crystal structure, including precise bond lengths and angles.[19]

Structural Analysis Workflow

The synergy between these analytical techniques provides a robust and reliable confirmation of the target structure.

References

- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. opcw.org [opcw.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. PROSPRE [prospre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. fiveable.me [fiveable.me]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

Spectroscopic Profile of 4-Chloro-5-ethylpyrimidine: A Technical Guide for Researchers

Introduction

4-Chloro-5-ethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The precise structural elucidation of such compounds is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a powerful and non-destructive means to confirm the molecular structure and purity of synthetic intermediates like this compound.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality computational prediction methodologies to offer a detailed interpretation of the expected spectral features. This approach not only serves as a valuable reference for researchers working with this specific molecule but also illustrates a practical workflow for the spectroscopic characterization of novel compounds when experimental data is not readily accessible. The causality behind spectral features is explained, providing a deeper understanding of the structure-property relationships.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering scheme will be used consistently for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are based on computational algorithms that utilize extensive databases of experimental data, such as those employed by ACD/Labs and ChemDraw software.[1][2] A study on chloropyrimidines has highlighted the value of these dataset-based techniques for accurate prediction of ¹³C chemical shifts, while quantum chemistry approaches can provide high precision for ¹H chemical shifts.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | 8.8 - 9.0 | Singlet (s) | 1H |

| H6 | 8.6 - 8.8 | Singlet (s) | 1H |

| H7 (CH₂) | 2.7 - 2.9 | Quartet (q) | 2H |

| H8 (CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |

Interpretation:

-

H2 and H6: The protons directly attached to the pyrimidine ring (H2 and H6) are expected to appear at the most downfield region of the spectrum. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms. Their chemical shifts are predicted to be in the range of 8.6 to 9.0 ppm. The absence of adjacent protons would result in singlet multiplicities for both signals.

-

H7 (Methylene Protons): The methylene protons of the ethyl group are adjacent to the pyrimidine ring and will therefore be deshielded, though to a lesser extent than the ring protons. Their signal is predicted to be a quartet in the range of 2.7 - 2.9 ppm, resulting from spin-spin coupling with the three neighboring methyl protons (H8).

-

H8 (Methyl Protons): The methyl protons of the ethyl group are the most shielded protons in the molecule, and their signal is expected to appear as a triplet in the range of 1.2 - 1.4 ppm. The triplet multiplicity arises from coupling with the two adjacent methylene protons (H7).

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts for this compound are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 158 |

| C4 | 160 - 163 |

| C5 | 130 - 133 |

| C6 | 153 - 156 |

| C7 (CH₂) | 22 - 25 |

| C8 (CH₃) | 13 - 16 |

Interpretation:

-

Aromatic Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (130-163 ppm).

-

C4: The carbon atom bonded to the chlorine atom (C4) is expected to be the most downfield-shifted aromatic carbon due to the strong electronegativity of chlorine.

-

C2 and C6: The carbons situated between the two nitrogen atoms (C2) and adjacent to one nitrogen (C6) will also be significantly deshielded.

-

C5: The carbon atom bearing the ethyl group (C5) is expected to be the most upfield of the aromatic carbons.

-

-

Aliphatic Carbons (C7, C8): The carbons of the ethyl group will appear in the upfield region of the spectrum.

-

C7 (Methylene Carbon): The methylene carbon, being directly attached to the aromatic ring, will be more deshielded than the methyl carbon.

-

C8 (Methyl Carbon): The terminal methyl carbon will be the most shielded carbon in the molecule.

-

Experimental Protocol for NMR Data Acquisition:

A detailed experimental protocol for acquiring high-quality NMR data for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling, resulting in a singlet for each unique carbon atom, which simplifies the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

The predicted mass spectrum of this compound would be characterized by its molecular ion peak and a series of fragment ions.

| Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M]⁺ | 142/144 | Moderate | Molecular ion |

| [M-Cl]⁺ | 107 | High | Loss of a chlorine radical |

| [M-C₂H₄]⁺ | 114/116 | Moderate | Loss of ethylene via McLafferty rearrangement |

| [C₄H₃N₂]⁺ | 79 | Moderate | Pyrimidine ring fragment |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 142, corresponding to the nominal mass of C₆H₇ClN₂. A characteristic isotopic pattern for a chlorine-containing compound will be observed, with a second peak at m/z 144 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[4]

-

Major Fragmentation Pathways:

-

Loss of Chlorine ([M-Cl]⁺): A common fragmentation pathway for halogenated compounds is the loss of the halogen atom.[5] The cleavage of the C-Cl bond would result in a fragment ion at m/z 107.

-

Loss of Ethylene ([M-C₂H₄]⁺): The ethyl group can undergo a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da) and the formation of a radical cation at m/z 114/116.

-

Ring Fragmentation: Fragmentation of the pyrimidine ring itself can lead to various smaller ions, such as the fragment at m/z 79.

-

The fragmentation can be visualized in the following diagram:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable choice.

-

Ionization: Electron Ionization (EI) is a common and effective method for generating fragment-rich mass spectra of small organic molecules.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum:

The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (pyrimidine ring) |

| 2980 - 2850 | C-H stretch | Aliphatic (ethyl group) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring |

| 1465 - 1370 | C-H bend | Aliphatic (ethyl group) |

| 800 - 600 | C-Cl stretch | Chloroalkane |

Interpretation:

-

C-H Stretching Vibrations: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the C-H stretching of the pyrimidine ring. The region just below 3000 cm⁻¹ will display stronger bands due to the symmetric and asymmetric C-H stretching of the methyl and methylene groups of the ethyl substituent.

-

Ring Stretching Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.[6] The exact positions and intensities of these bands are diagnostic for the substitution pattern of the pyrimidine ring.

-

C-H Bending Vibrations: The bending vibrations of the aliphatic C-H bonds of the ethyl group will be observed in the 1465-1370 cm⁻¹ range.

-

C-Cl Stretching Vibration: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering NMR, Mass Spectrometry, and IR spectroscopy. By leveraging computational prediction tools and fundamental spectroscopic principles, a detailed interpretation of the expected spectral features has been presented. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling the confident structural characterization of this compound and related compounds. The integration of predictive data with established experimental workflows represents a powerful strategy in modern chemical research, accelerating the pace of discovery and innovation.

References

- 1. platform.softwareone.com [platform.softwareone.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

The Synthetic Keystone: A Technical Guide to 4-Chloro-5-ethylpyrimidine for Advanced Drug Discovery

For Immediate Release

Hefei, China – January 2, 2026 – In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic compounds, 4-Chloro-5-ethylpyrimidine emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, underscoring its significance in the design of next-generation pharmaceuticals.

Core Molecular Identity of this compound

This compound is a substituted pyrimidine characterized by the presence of a reactive chlorine atom at the 4-position and an ethyl group at the 5-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis.

Table 1: Key Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 54128-01-7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 142.58 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | This compound | --INVALID-LINK--[4] |

The molecular structure, depicted below, reveals the key reactive sites that are fundamental to its utility in synthetic chemistry.

Caption: Molecular Structure of this compound.

Spectroscopic data, including ¹H and ¹³C NMR, are available from commercial suppliers and are crucial for the verification of the compound's identity and purity during synthesis and subsequent reactions.[2][5]

Synthesis and Purification

The synthesis of this compound, like many chloropyrimidines, typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general and robust method involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as triethylamine or pyridine.

General Synthesis Protocol

A plausible and widely applicable synthetic route is the chlorination of 5-ethyl-4-hydroxypyrimidine.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, disperse 5-ethyl-4-hydroxypyrimidine in phosphoryl chloride.

-

Addition of Base: Cool the mixture in an ice bath and add triethylamine dropwise while stirring. The base scavenges the HCl generated during the reaction.

-

Chlorination: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess phosphoryl chloride.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This method is analogous to the synthesis of similar chloropyrimidines, such as 4-chloro-2-methyl pyrimidine, as described in various patents.

Purification Considerations

Purification of the final product is critical to remove any unreacted starting material and byproducts. A patent for the purification of a related compound, 4,6-dichloropyrimidine, suggests an extraction with an organic solvent followed by washing with a sodium hydroxide solution and azeotropic water removal. This indicates that a careful workup and chromatographic purification are essential for obtaining high-purity this compound suitable for use in drug discovery pipelines.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chlorine atom at the C4 position, which is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 4-position of the pyrimidine ring, a key strategy in the structure-activity relationship (SAR) studies of many drug candidates.[6]

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or Secondary Amine | 4-Amino-5-ethylpyrimidine derivative |

| Alcohols | Sodium Alkoxide | 4-Alkoxy-5-ethylpyrimidine derivative |

| Thiols | Sodium Thiolate | 4-Thioether-5-ethylpyrimidine derivative |

The choice of solvent and base is crucial for the success of these reactions. Common solvents include DMF, DMSO, and alcohols, while bases such as triethylamine, diisopropylethylamine (DIPEA), and potassium carbonate are frequently employed.

Cross-Coupling Reactions

In addition to SₙAr, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. This further expands the synthetic diversity achievable from this versatile building block.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in a multitude of approved drugs and clinical candidates.[7] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.

The general strategy involves the sequential substitution of the chlorine atom and potentially other functional groups on the pyrimidine ring to build up the final inhibitor molecule. The 2-amino group, often present in the final drug molecule, can act as a hinge-binder, mimicking the adenine core of ATP and anchoring the inhibitor in the kinase's active site.[7]

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is implicated in various cancers, making them attractive targets for drug development. Several pyrimidine-based Aurora kinase inhibitors have been developed, and the synthesis of many of these compounds relies on chloropyrimidine intermediates.[8][9]

A representative synthetic approach is outlined below:

Caption: A schematic representation of the use of this compound in the synthesis of a kinase inhibitor.

In a typical synthesis, the chlorine atom of this compound is first displaced by a desired amine. The resulting intermediate can then be further modified, for example, through a cross-coupling reaction at another position on the pyrimidine ring, to introduce additional functionalities that enhance binding affinity and selectivity for the target kinase.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution and cross-coupling reactions, provides medicinal chemists with a reliable platform for the synthesis of diverse compound libraries. Its application in the development of kinase inhibitors highlights its importance in the ongoing quest for more effective and targeted therapies for a range of diseases, most notably cancer. A thorough understanding of its chemical properties and synthetic utility is therefore essential for any researcher working at the forefront of pharmaceutical innovation.

References

- 1. doronscientific.com [doronscientific.com]

- 2. 54128-01-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 54128-01-7 [m.chemicalbook.com]

- 4. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 54128-01-7|this compound| Ambeed [ambeed.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Pyrimidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the world of medicinal chemistry and molecular biology. Its fundamental role as a constituent of the nucleobases uracil, thymine, and cytosine places it at the very heart of the genetic code.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of a vast arsenal of therapeutics targeting a wide spectrum of diseases, from infectious agents to cancer.[3][4] This in-depth technical guide provides a comprehensive literature review on the discovery of pyrimidine derivatives, charting a course from their historical origins to the cutting-edge synthetic methodologies and therapeutic breakthroughs that continue to shape modern medicine.

A Journey Through Time: The Discovery and Structural Elucidation of Pyrimidines

The story of pyrimidine begins not with the parent heterocycle itself, but with its more complex derivatives. While compounds containing the pyrimidine ring, such as alloxan, were known in the early 19th century, the systematic exploration of this chemical class gained momentum in the latter half of the century.[5] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[5] However, it was the pioneering work of Adolf Pinner, beginning in 1884, that truly laid the foundation for pyrimidine chemistry. Pinner's systematic synthesis of derivatives by condensing ethyl acetoacetate with amidines not only expanded the chemical space of accessible pyrimidines but also led him to coin the term "pyrimidin" in 1885.[5][6] The parent pyrimidine compound was finally isolated in 1900 by Gabriel and Colman.[5]

The biological significance of pyrimidines was unveiled through the meticulous work of researchers studying nucleic acids. Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.[7] The fundamental pyrimidine nucleobases—cytosine, thymine, and uracil—were eventually identified as crucial components of DNA and RNA, solidifying their importance in the chemistry of life.[2][8]

The Art of the Synthesis: From Classical Condensations to Modern Marvels

The construction of the pyrimidine ring has been a subject of intense investigation for over a century, leading to a rich and diverse portfolio of synthetic strategies. These methods can be broadly categorized into classical condensations and modern, more sophisticated approaches.

Classical Cornerstones: The Pinner Synthesis and Biginelli Reaction

The Pinner Synthesis: This venerable reaction, first described by Adolf Pinner, involves the condensation of a 1,3-dicarbonyl compound with an amidine.[9][10] It remains a robust and versatile method for the preparation of a wide range of substituted pyrimidines. The reaction is typically promoted by a strong base and requires anhydrous conditions to prevent hydrolysis of the reactants and intermediates.[11]

Experimental Protocol: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

Objective: To synthesize a 2,4,6-trisubstituted pyrimidine via the Pinner condensation, emphasizing anhydrous conditions to maximize yield.

Reagents:

-

β-Diketone (e.g., Acetylacetone): 1 equivalent

-

Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

-

Sodium Ethoxide (or other strong base): 1.1 equivalents

-

Anhydrous Ethanol

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar). Use freshly distilled, anhydrous ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

-

Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

-

Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Biginelli Reaction: Discovered by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones.[12][13] The one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is typically catalyzed by a Brønsted or Lewis acid.[12]

Experimental Protocol: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling

Objective: To synthesize a dihydropyrimidine using an environmentally friendly and highly efficient ball-milling method.

Reagents:

-

Aldehyde (e.g., Benzaldehyde): 0.02 mol

-

β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

-

Urea (or Thiourea): 0.02 mol

Procedure:

-

Preparation: Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.

-

Milling: Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal).

-

Reaction: Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.

-

Isolation: After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.

-

Purification (Optional): If necessary, the product can be recrystallized from ethanol to obtain crystalline material.

Modern Methodologies: Expanding the Synthetic Toolbox

In recent decades, the demand for more efficient, sustainable, and diverse methods for pyrimidine synthesis has driven significant innovation. These modern approaches often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of pyrimidine synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often with improved yields.[14][15]

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidines are no exception.[16][17] Palladium-, copper-, and iron-catalyzed reactions, among others, have been developed to construct the pyrimidine ring and to functionalize pre-existing pyrimidine scaffolds with high precision and efficiency.[17]

Multicomponent Reactions (MCRs): Beyond the classical Biginelli reaction, a variety of novel MCRs have been developed for the one-pot synthesis of highly substituted pyrimidines. These reactions are highly convergent and atom-economical, making them attractive for the rapid generation of compound libraries for drug discovery.[6]

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on various factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of several common methods for pyrimidine synthesis.

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% |

| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85% |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% |

| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95% |

This table presents a summary of representative data and yields can vary significantly based on specific substrates and reaction conditions.[12]

The Therapeutic Impact of Pyrimidine Derivatives: From Antimetabolites to Targeted Therapies

The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a fertile ground for the development of antimetabolites, which interfere with the synthesis of nucleic acids. More recently, the versatility of the pyrimidine scaffold has been exploited to create highly specific inhibitors of key enzymes involved in disease pathogenesis.

5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer treatment for decades.[9][10][12] Its mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[9][10] The metabolic activation of 5-FU is crucial for its cytotoxic effects.

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Zidovudine (AZT): A Landmark in Antiviral Therapy

Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV.[1][18] It acts as a potent inhibitor of the viral enzyme reverse transcriptase.[18][19] After intracellular phosphorylation to its active triphosphate form, AZT is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[4][18]

Caption: Mechanism of action of Zidovudine (AZT).

Imatinib: The Dawn of Targeted Cancer Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, represents a paradigm shift in cancer treatment. It is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives chronic myeloid leukemia (CML).[5][20] By blocking the ATP-binding site of BCR-ABL, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cell proliferation and survival.[7][20]

Caption: Imatinib's inhibition of the BCR-ABL signaling pathway.

The Anticancer Potential of Novel Pyrimidine Derivatives

The development of novel pyrimidine derivatives with anticancer activity remains an active area of research. The following table summarizes the in vitro cytotoxicity (IC50 values) of several recently developed pyrimidine-based compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 0.07 | [21] |

| Compound 6c | MCF-7 (Breast) | 0.227 | [21] |

| Compound 3f | A549 (Lung) | 10.76 | [21] |

| Compound 3f | MCF-7 (Breast) | 8.05 | [21] |

| Compound B-4 | MCF-7 (Breast) | 6.70 | [21] |

| Compound B-4 | A549 (Lung) | 20.49 | [21] |

| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [22] |

| Compound 7 | A549 (Lung) | 17.50 | [23] |

| Compound 7 | HeLa (Cervical) | 73.08 | [23] |

| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [23] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Perspectives

From its humble beginnings in the 19th-century laboratory to its current status as a cornerstone of modern pharmacology, the pyrimidine scaffold has proven to be an exceptionally versatile and fruitful area of chemical and biological research. The journey of discovery, from the initial isolation of its derivatives to the rational design of targeted therapies, highlights the power of a deep understanding of fundamental chemical and biological processes. As our knowledge of the molecular drivers of disease continues to expand, and as synthetic methodologies become ever more sophisticated, the pyrimidine ring is poised to remain a central player in the ongoing quest for novel and effective therapeutic agents. The continued exploration of this remarkable heterocycle promises to yield new generations of life-saving medicines for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zidovudine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

- 22. BCR/ABL kinase inhibition by imatinib mesylate enhances MAP kinase activity in chronic myelogenous leukemia CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Halogen Effect: An In-depth Technical Guide to the Thermodynamic Stability of Halogenated Pyrimidines

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogen atoms into the pyrimidine scaffold is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents. A critical, yet often nuanced, aspect of this chemical modification is its impact on the thermodynamic stability of the resulting molecule. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of halogenated pyrimidines. We will delve into the intricate interplay of bond energies, substituent effects, and non-covalent interactions that dictate the energetic landscape of these vital heterocyclic compounds. This document moves beyond a mere recitation of facts to offer a causal analysis of experimental and computational methodologies, empowering researchers to make informed decisions in the design and development of novel halogenated pyrimidine-based drugs.

Foundational Principles of Thermodynamic Stability in Halogenated Pyrimidines

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f), which amalgamates the contributions of enthalpy (ΔH°f) and entropy (ΔS°f) at a given temperature (T), as defined by the equation:

ΔG°f = ΔH°f - TΔS°f [1]

A more negative ΔG°f signifies a more stable compound. For halogenated pyrimidines, the introduction of a halogen atom (F, Cl, Br, I) alters the electronic distribution and geometry of the aromatic ring, thereby influencing both the enthalpic and entropic contributions to its stability.

Enthalpic Contributions: The Strength of the Carbon-Halogen Bond

The primary enthalpic factor to consider is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The BDE represents the energy required to break a bond homolytically. A higher BDE generally correlates with greater molecular stability. The strength of the C-X bond on an aromatic ring like pyrimidine is influenced by several factors:

-

Electronegativity and Bond Length: The C-X bond strength generally decreases down the halogen group (C-F > C-Cl > C-Br > C-I). This trend is attributed to the decreasing electronegativity and increasing atomic size of the halogen, which leads to longer and weaker bonds.

-

Hybridization: The sp² hybridization of the carbon atom in the pyrimidine ring results in shorter and stronger C-X bonds compared to sp³ hybridized carbons in aliphatic systems.

-

Inductive and Resonance Effects: Halogens exert a strong electron-withdrawing inductive effect (-I), which can stabilize the molecule by polarizing the C-X bond. Conversely, they can also participate in resonance by donating a lone pair of electrons to the aromatic system (+R). The balance of these electronic effects, which varies with the halogen and its position on the ring, fine-tunes the C-X bond strength.

The Influence of Halogen Position on the Pyrimidine Ring

The regiochemistry of halogen substitution significantly impacts thermodynamic stability. The pyrimidine ring has three distinct positions for monosubstitution: C2, C4(6), and C5. The electronic environment of each position is different due to the presence of the two nitrogen atoms.

Computational studies have shown that the BDEs of C-Cl bonds in dichloropyrimidines vary with the substitution pattern. For instance, C-Cl bonds at positions alpha to one or two nitrogen atoms (positions 2, 4, and 6) generally have lower BDEs (around 93-95 kcal/mol) compared to the C-Cl bond at the C5 position (95-100 kcal/mol). This suggests that the C5-halogenated pyrimidines are thermodynamically more stable with respect to C-X bond cleavage. This is consistent with experimental findings on the reactivity of chloropyrimidines in cross-coupling reactions, where the order of reactivity is often 4 > 2 > 5, inversely correlating with the BDE.

Non-Covalent Interactions: The Role of Halogen Bonding

Beyond covalent interactions, the presence of a halogen atom introduces the possibility of halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule (a Lewis base). The formation of halogen bonds can significantly contribute to the stability of the crystalline lattice and influence intermolecular interactions in biological systems. The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F), a trend opposite to that of C-X covalent bond strength.

Theoretical Approaches to Assessing Thermodynamic Stability

Computational chemistry provides a powerful toolkit for predicting and rationalizing the thermodynamic stability of halogenated pyrimidines. These methods allow for the systematic evaluation of various isomers and derivatives before their synthesis.

Density Functional Theory (DFT) for Bond Dissociation Energies

Causality behind Method Selection: Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For calculating BDEs, hybrid functionals like B3LYP are commonly employed. However, for certain systems, other functionals may provide better agreement with experimental data. For instance, studies on chloropyrimidines have shown that the LSDA functional can sometimes yield more accurate enthalpies of formation compared to B3LYP. The choice of basis set is also crucial; a sufficiently large and flexible basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic structure of the halogenated system.

The BDE of a C-X bond is calculated as the difference in the total electronic energies of the radical products and the parent molecule:

BDE = E(pyrimidine radical) + E(halogen radical) - E(halogenated pyrimidine)

Protocol: DFT Calculation of C-X Bond Dissociation Energy

-

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Methodology: a. Geometry Optimization: Optimize the geometry of the parent halogenated pyrimidine molecule and the corresponding pyrimidine and halogen radicals using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). b. Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies for the parent and one for the transition state if studying a reaction) and to obtain zero-point vibrational energies (ZPVE). c. Energy Calculation: The BDE is then calculated using the following equation, including the ZPVE correction: BDE = [E(pyrimidine radical) + ZPVE(pyrimidine radical)] + [E(halogen radical) + ZPVE(halogen radical)] - [E(halogenated pyrimidine) + ZPVE(halogenated pyrimidine)]

-

Analysis: Compare the calculated BDEs for different halogens and substitution positions to predict trends in thermodynamic stability.

References

A Technical Guide to the Solubility of 4-Chloro-5-ethylpyrimidine in Common Organic Solvents

Abstract

4-Chloro-5-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), is critically dependent on its solubility characteristics. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principles governing the solubility of this compound, a predictive profile in common organic solvents, and a robust, step-by-step protocol for its quantitative determination. By grounding experimental methodology in physicochemical theory, this document serves as a practical tool for optimizing reaction conditions, developing purification strategies, and preparing formulations.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and organic synthesis, substituted pyrimidines are privileged scaffolds. This compound, with its reactive chlorine atom and modulating ethyl group, serves as a versatile intermediate. However, the successful application of this reagent hinges on a fundamental, yet often overlooked, parameter: its solubility.

An understanding of solubility is not merely academic; it is the cornerstone of practical and scalable chemistry. It dictates the choice of reaction media, influences reaction kinetics, is the primary driver for developing effective crystallization and purification protocols, and impacts formulation for analytical and biological testing.[1] A poorly chosen solvent can lead to low yields, incomplete reactions, or purification failures. This guide, therefore, addresses the solubility of this compound from first principles to practical application.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] The principle of "like dissolves like" is the guiding maxim, meaning polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[3][4]

Molecular Structure Analysis of this compound:

-

Pyrimidine Core: The core is a diazine ring containing two nitrogen atoms. These nitrogen atoms are electronegative and can act as hydrogen bond acceptors, imparting polarity to the molecule.

-

Chloro Group (-Cl): The chlorine atom is a strongly electron-withdrawing group, creating a dipole moment and increasing the local polarity of the molecule.

-

Ethyl Group (-CH₂CH₃): This aliphatic side chain is nonpolar and contributes hydrophobic (lipophilic) character to the molecule.

The solubility of this compound is thus a delicate balance between the polar character of the chloropyrimidine ring and the nonpolar nature of the ethyl substituent. This "amphipathic" nature suggests it will exhibit nuanced solubility across a range of solvents.

Predicted Solubility Profile

While precise quantitative data requires experimental determination, a predictive solubility profile can be established based on fundamental principles. This allows for the intelligent selection of solvents for initial screening. The following table summarizes the expected solubility of this compound at ambient temperature.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane | Low / Insoluble | The dominant polarity of the chloropyrimidine ring is incompatible with the weak van der Waals forces of nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate the polar regions of the molecule via dipole-dipole interactions without being hindered by a strong hydrogen-bonding network. THF and DCM are often excellent choices for dissolving moderately polar organic compounds. |

| Polar Aprotic (Nitrile) | Acetonitrile (MeCN) | Moderate | Acetonitrile is highly polar, but its strong dipole may not interact as favorably with the mixed-character solute as other aprotic solvents. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The solvent's strong hydrogen-bonding network must be disrupted. While the pyrimidine nitrogens can accept hydrogen bonds, the overall molecule lacks a donor group, potentially limiting high solubility. |

| Highly Polar Protic | Water | Very Low / Insoluble | The nonpolar ethyl group and the overall organic character of the molecule significantly outweigh the polar functionalities, leading to poor miscibility with water.[5] |

Quantitative Experimental Protocol for Solubility Determination

To move from prediction to precise data, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6] This protocol provides a self-validating system for generating trustworthy data.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2] A general starting point is ~100 mg of solid per 2 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense an exact aliquot (e.g., 1.0 mL) into a pre-weighed, clean vial. This filtration step is crucial to remove any fine particulates.

-

Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to complete dryness.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference between the final and initial mass is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = Mass of Residue (g) / Volume of Aliquot (L)

-

Diagram: Experimental Workflow for Solubility Determination

References